

Spectroscopic Data and Experimental Protocols for (+)-trans-Chrysanthemic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-trans-Chrysanthemic acid

Cat. No.: B1210035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-trans-chrysanthemic acid**, a key intermediate in the synthesis of pyrethroid insecticides. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analyses of **(+)-trans-chrysanthemic acid**.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.0	br s	-	-COOH
4.95	d	8.1	=CH-
2.10	dd	8.1, 5.4	-CH-CH=
1.72	s	-	=C-CH ₃
1.70	s	-	=C-CH ₃
1.35	d	5.4	-CH-COOH
1.25	s	-	gem-CH ₃ (trans)
1.15	s	-	gem-CH ₃ (cis)

Solvent: CDCl₃. The broad singlet at ~12.0 ppm for the carboxylic acid proton is characteristic and may vary in chemical shift and may not always be observed depending on the sample conditions.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~179.0	-COOH
~135.0	=C(CH ₃) ₂
~122.0	=CH-
~35.0	C(CH ₃) ₂
~32.0	-CH-COOH
~29.0	-CH-CH=
~25.5	=C-CH ₃
~20.0	gem-CH ₃ (trans)
~18.5	=C-CH ₃
~15.0	gem-CH ₃ (cis)

Solvent: CDCl₃. Assignments are based on data from analogous compounds and predictive models.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~3100	Medium	=C-H stretch (Vinylic)
~3000	Medium	C-H stretch (Alkyl)
~1720	Strong	C=O stretch (Carboxylic acid)
~1650	Medium	C=C stretch (Alkene)
1300-1400	Medium	C-O stretch

The IR spectrum of chrysanthemic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption.[1]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment Ion
168	Moderate	[M] ⁺ (Molecular Ion)
123	High	[M - COOH] ⁺
107	Moderate	[M - COOH - CH ₃] ⁺
81	High	[C ₆ H ₉] ⁺
67	Moderate	[C ₅ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of a carboxylic acid, showing a prominent loss of the carboxyl group.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of **(+)-trans-chrysanthemic acid** for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the instrument (typically around 4-5 cm).
- Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: CDCl_3 .
- Temperature: Room temperature.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the desired signal-to-noise ratio.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: 0-14 ppm.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of neat **(+)-trans-chrysanthemic acid** directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Sample Preparation: Prepare a dilute solution of **(+)-trans-chrysanthemic acid** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.

2. Gas Chromatography (GC) Method:

- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 100 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: Increase to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C/min}$.

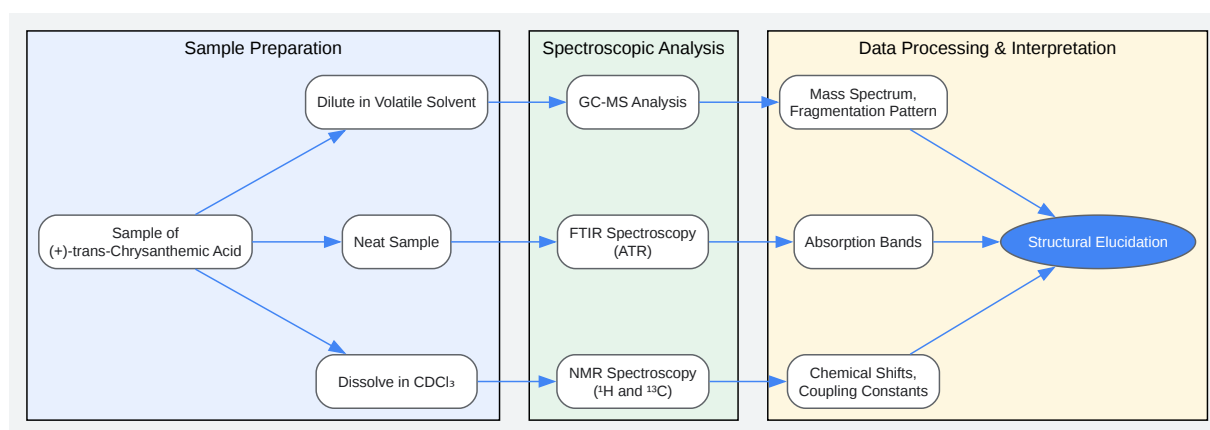
- Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **(+)-trans-chrysanthemic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved Obtain NMR and IR data for trans-(+)-chrysanthemic | Chegg.com [chegg.com]
- 2. scienceready.com.au [scienceready.com.au]
- To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for (+)-trans-Chrysanthemic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210035#spectroscopic-data-nmr-ir-ms-for-trans-chrysanthemic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com